molecular formula C7H16N2O B13035888 (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Cat. No.: B13035888
M. Wt: 144.21 g/mol
InChI Key: SRWRVWNAMHIATJ-SSDOTTSWSA-N
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Description

®-1-(2-Methoxyethyl)pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the methoxyethyl group and the chiral center at the pyrrolidine ring makes it a valuable intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxyethyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of the Methoxyethyl Group: This can be achieved through nucleophilic substitution reactions where the pyrrolidine derivative reacts with a methoxyethyl halide under basic conditions.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methoxyethyl)pyrrolidin-3-amine may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as crystallization or distillation to purify the compound.

    Chiral Resolution: Using advanced chiral separation technologies to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methoxyethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted pyrrolidines.

Scientific Research Applications

®-1-(2-Methoxyethyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of pyrrolidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxyethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxyethyl group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activities.

    1-(2-Methoxyethyl)pyrrolidine: Lacks the chiral center, resulting in different chemical and biological properties.

    N-Methylpyrrolidine: A structurally similar compound with different substituents.

Uniqueness

®-1-(2-Methoxyethyl)pyrrolidin-3-amine is unique due to its chiral center and the presence of the methoxyethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(3R)-1-(2-methoxyethyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1

InChI Key

SRWRVWNAMHIATJ-SSDOTTSWSA-N

Isomeric SMILES

COCCN1CC[C@H](C1)N

Canonical SMILES

COCCN1CCC(C1)N

Origin of Product

United States

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